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Abstract

SRI 31215 TFA is a potent, small-molecule triple inhibitor of the serine proteases matriptase,
hepsin, and hepatocyte growth factor activator (HGFA). These enzymes are critical for the
activation of hepatocyte growth factor (HGF), a key ligand for the MET receptor tyrosine kinase.
Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous
cancers, making inhibitors of HGF activation an attractive therapeutic strategy. This technical
guide provides a comprehensive overview of the structural activity relationship (SAR) of SRI
31215 TFA, based on available data and analysis of its core structural features. While specific
SAR data for SRI 31215 TFA analogs are not extensively available in the public domain, this
document infers key relationships by examining the compound's chemical architecture and
drawing parallels with related serine protease inhibitors. This guide also includes detailed
experimental protocols and visualizations of the relevant biological pathways.

Introduction to SRI 31215 TFA

SRI 31215 is a synthetic molecule designed to mimic the activity of the endogenous inhibitors
of HGF activation, HAI-1 and HAI-2. By simultaneously blocking matriptase, hepsin, and HGFA,
SRI 31215 effectively prevents the proteolytic conversion of the inactive precursor, pro-HGF,
into its active form, HGF. This blockade of HGF activation leads to the downstream inhibition of
MET receptor signaling, which in turn can suppress tumor cell proliferation, migration, and
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invasion. The trifluoroacetate (TFA) salt form of SRI 31215 is commonly used in research

settings.
Chemical Structure:

o |[UPAC Name: 3-(3-((1-benzylpiperidin-4-yl)methyl)-5-methyl-2-oxotetrahydropyrimidin-1(2H)-
yl)benzimidamide bis(2,2,2-trifluoroacetate)

e Molecular Formula: C27H34F3Ns0s
e Molecular Weight: 533.6 g/mol (for the free base)

Quantitative Biological Activity

The inhibitory potency of SRI 31215 TFA has been quantified against its primary targets. The
following table summarizes the reported half-maximal inhibitory concentration (ICso) values.

Target Enzyme ICso0 (UM)[1][2][3]
Matriptase 0.69
Hepsin 0.65
HGFA 0.30

Inferred Structural Activity Relationship (SAR)

Due to a lack of publicly available data on a series of SRI 31215 analogs, a definitive SAR
cannot be constructed. However, by dissecting the molecule into its key pharmacophoric
features and considering the established SAR of other serine protease inhibitors, particularly
factor Xa inhibitors from which its design was adapted, we can infer the likely contributions of
each component to its biological activity.

» Phenylamidine Moiety: The benzamidine group is a critical feature for many serine protease
inhibitors. It acts as a potent mimetic of arginine or lysine side chains, which are the natural
substrates for these trypsin-like proteases. The positively charged amidinium group forms a
strong salt bridge with the carboxylate side chain of a conserved aspartic acid residue
(Aspl189 in the standard chymotrypsin numbering) located at the bottom of the S1 specificity
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pocket of the target proteases. Modifications to this group are likely to have a profound
impact on inhibitory potency.

o Bioisosteric Replacements: In drug development, the basicity of the amidine group can
sometimes lead to poor oral bioavailability. Common bioisosteric replacements that aim to
retain the key interaction while improving pharmacokinetic properties include 1-
aminoisoquinoline and other nitrogen-containing heterocycles.

e Cyclic Urea Scaffold: The tetrahydropyrimidinone core serves as a rigid scaffold to correctly
orient the phenylamidine group and the substituent at the 3-position. The rigidity of this
central ring structure likely contributes to a lower entropic penalty upon binding to the
enzyme's active site, thus enhancing affinity. The stereochemistry of the methyl group on this
ring may also influence the conformation and, consequently, the activity.

» 1-Benzylpiperidin-4-yl)methyl Group: This large, lipophilic group extends from the cyclic urea
core and is likely to interact with the S2, S3, and/or S4 pockets of the protease active site.
The benzyl group can engage in hydrophobic and potentially 1t-stacking interactions. The
piperidine ring provides a linker with a defined geometry. Variations in the nature and
substitution pattern of the aromatic ring and the length and flexibility of the linker would be
expected to significantly modulate the inhibitory activity and selectivity profile against
different serine proteases.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the
HGF/MET signaling pathway inhibited by SRI 31215 and a typical experimental workflow for
evaluating such an inhibitor.
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Figure 1: HGF/MET signaling pathway and the inhibitory action of SRI 31215 TFA.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b610992?utm_src=pdf-body-img
https://www.benchchem.com/product/b610992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Synthesis of
SRI 31215 Analogs
In Vitro Serine Protease
Inhibition Assays
(Matriptase, Hepsin, HGFA)

[Determine IC50 Values)

Cell-Based Assays
(e.g., HGF-induced MET phosphorylation,

cell migration, proliferation)

Click to download full resolution via product page
Figure 2: Hypothetical experimental workflow for SAR studies of SRI 31215 analogs.

Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common methods for determining the
inhibitory activity of compounds against serine proteases like matriptase, hepsin, and HGFA

using a fluorogenic substrate.

Materials:
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Recombinant human matriptase, hepsin, or HGFA (catalytic domain).

Fluorogenic peptide substrate (e.g., Boc-GIn-Ala-Arg-AMC for trypsin-like proteases).

Assay Buffer: E.g., 50 mM Tris-HCI, pH 8.0, 150 mM NaCl, 5 mM CacClz, 0.01% Tween-20.

SRI 31215 TFA or analog dissolved in DMSO.

96-well black microplates.

Fluorescence plate reader.

Procedure:

Compound Preparation: Prepare a serial dilution of SRI 31215 TFA in DMSO. Further dilute
the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final
DMSO concentration in the assay is low (e.g., < 1%) to avoid solvent effects.

Enzyme Preparation: Dilute the stock solution of the target protease (matriptase, hepsin, or
HGFA) in Assay Buffer to a working concentration. The optimal concentration should be
determined empirically to yield a linear reaction rate over the desired time course.

Assay Reaction: a. To each well of the 96-well plate, add 25 pL of the diluted compound
solution or vehicle control (Assay Buffer with the same percentage of DMSO). b. Add 50 puL
of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-
30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction
by adding 25 uL of the fluorogenic substrate solution (dissolved in Assay Buffer).

Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the
increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-
based substrates) over time (e.g., every minute for 30-60 minutes) at a constant temperature
(e.g., 37°C).

Data Analysis: a. Calculate the initial reaction velocity (v) for each well from the linear portion
of the fluorescence versus time plot. b. Determine the percent inhibition for each compound
concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 c. Plot the
percent inhibition against the logarithm of the inhibitor concentration and fit the data to a
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dose-response curve (e.g., using a four-parameter logistic equation) to determine the 1Cso
value.

Cell-Based HGF-Induced MET Phosphorylation Assay

This protocol describes a method to assess the ability of SRI 31215 TFA to inhibit the
activation of the MET receptor in a cellular context.

Materials:

e Cancer cell line expressing the MET receptor (e.g., DU145 prostate cancer cells).
e Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
e Recombinant human pro-HGF.

o Recombinant human matriptase/hepsin/HGFA (for pro-HGF activation).

e SRI 31215 TFA.

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

e Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.

e Secondary antibody (e.g., HRP-conjugated anti-rabbit 1gG).

e Chemiluminescence substrate.

e Western blotting equipment and reagents.

Procedure:

o Cell Culture and Starvation: a. Seed the MET-expressing cells in 6-well plates and grow to
70-80% confluency. b. Serum-starve the cells for 18-24 hours to reduce basal levels of
receptor phosphorylation.

o |nhibitor Treatment: Pre-treat the starved cells with various concentrations of SRI 31215 TFA
or vehicle (DMSO) for 1-2 hours.
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» Stimulation: a. In a separate tube, pre-incubate pro-HGF with the activating protease (e.g.,
matriptase) to generate active HGF. b. Add the activated HGF solution to the cell culture
wells and incubate for a short period (e.g., 10-15 minutes) at 37°C to induce MET
phosphorylation.

o Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis
buffer to each well, scrape the cells, and collect the lysates. c. Centrifuge the lysates to pellet
cell debris and collect the supernatant.

o Western Blotting: a. Determine the protein concentration of each lysate. b. Separate equal
amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the
membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against
phospho-MET overnight at 4°C. d. Wash the membrane and incubate with the HRP-
conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate
and an imaging system. f. Strip the membrane and re-probe with an antibody against total
MET to confirm equal protein loading.

» Data Analysis: Quantify the band intensities for phospho-MET and total MET. The inhibitory
effect of SRI 31215 TFA is determined by the reduction in the ratio of phospho-MET to total
MET compared to the stimulated control.

Conclusion

SRI 31215 TFA is a valuable research tool for investigating the roles of matriptase, hepsin, and
HGFA in the activation of the HGF/MET signaling pathway. Its ability to potently inhibit these
three proteases provides a robust method for blocking this pathway at a point upstream of the
receptor itself. While a detailed SAR for SRI 31215 and its analogs is not yet in the public
domain, the analysis of its key structural components provides a rational basis for the design of
future inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The
experimental protocols provided herein offer a starting point for researchers wishing to further
characterize SRI 31215 and explore the therapeutic potential of inhibiting HGF activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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